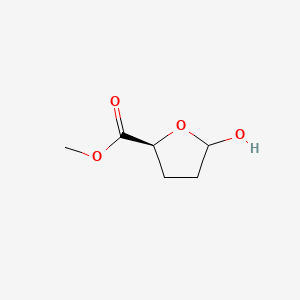

(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S)-5-hydroxyoxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-6(8)4-2-3-5(7)10-4/h4-5,7H,2-3H2,1H3/t4-,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWHOSVTTHKXKE-ROLXFIACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of L-Malic Acid

The synthesis begins with L-malic acid, a naturally occurring chiral starting material, which undergoes dual esterification to protect its carboxyl groups. In this step, L-malic acid is treated with methanol under acidic conditions (e.g., sulfuric acid or boron trifluoride etherate) to yield dimethyl L-malate. This reaction typically proceeds at room temperature or under mild reflux (40–60°C) with yields exceeding 90%. The use of L-malic acid ensures retention of the (S)-configuration at the C2 position, critical for the final product’s stereochemistry.

Sodium Borohydride Reduction

The dimethyl L-malate intermediate is subsequently reduced using sodium borohydride (NaBH₄) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). This step selectively reduces the α-keto ester group to a secondary alcohol while preserving the ester functionality. Reaction conditions (0–25°C, 4–12 hours) are optimized to minimize side reactions, achieving yields of 75–85%. The resulting diol intermediate, (2S,3S)-dimethyl 2,3-dihydroxysuccinate, retains the desired (S)-configuration.

Cyclization to Tetrahydrofuran Derivative

Cyclization of the diol intermediate is catalyzed by acidic resins (e.g., Amberlyst 15) or Lewis acids (e.g., zinc chloride) in non-polar solvents like toluene. This intramolecular etherification proceeds via a five-membered ring transition state, forming the tetrahydrofuran core. The reaction is conducted under reflux (110–120°C) for 6–18 hours, yielding this compound with 65–70% efficiency. Notably, this method avoids racemization, as confirmed by chiral HPLC analysis.

Multi-Step Alkylation and Cyclization Approach

Alkylation of S-4-Chloro-3-Hydroxybutanoate

An alternative route begins with S-4-chloro-3-hydroxybutanoate, which is alkylated using methyl sulfate or benzyl chloride in the presence of a base (e.g., sodium carbonate). Conducted in toluene or dichloromethane at 0–25°C, this step introduces methoxy or benzyloxy groups at the C3 position, yielding S-4-chloro-3-alkoxybutanoates with 80–86% yields. The choice of alkylating agent influences subsequent deprotection steps.

Borohydride Reduction to Alcohol Intermediate

The alkylated ester is reduced using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in ethanol or THF. Calcium chloride or iodine is added as a catalyst to enhance reactivity, resulting in S-4-chloro-3-alkoxy-1-butanol intermediates. This step achieves 80–84% yields under mild conditions (0–25°C, 2–6 hours).

Base-Mediated Cyclization

Cyclization of the alcohol intermediate is facilitated by sodium hydroxide or potassium hydroxide in toluene or DMF. The reaction proceeds via nucleophilic displacement of the chloride group, forming the tetrahydrofuran ring. At 0–50°C, this step delivers S-3-alkoxytetrahydrofuran derivatives with 65–80% yields.

Deprotection to Yield Target Compound

Final deprotection of the alkoxy group is achieved via hydrogenolysis (for benzyl ethers) or acid hydrolysis (for methyl ethers). For example, benzyl-protected intermediates are treated with palladium on carbon (Pd/C) under hydrogen gas, while methyl ethers undergo cleavage with boron tribromide (BBr₃) in dichloromethane. Yields range from 45% (methyl deprotection) to 90% (benzyl deprotection).

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis confirms the structure and stereochemistry. Key signals include:

Chemical Reactions Analysis

Types of Reactions: (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves cyclization processes starting from precursors like 2,5-dimethylfuran. A common three-step strategy includes:

- Ring Opening: Converting 2,5-dimethylfuran to 2,5-hexanedione.

- Aldol Condensation: Reacting with aldehydes to form intermediates.

- Hydrogenation-Cyclization: Producing the final tetrahydrofuran derivative through hydrogenation of the condensation product.

Chemical Properties:

- Molecular Formula: C6H10O4

- CAS Number: 195067-07-3

- Functional Groups: Hydroxyl and ester groups contribute to its reactivity in various chemical reactions such as oxidation, reduction, and substitution .

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to be a chiral building block in the production of pharmaceuticals and fine chemicals.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Preliminary investigations suggest that it may possess anticancer properties, making it a candidate for further research in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is utilized as a building block for developing pharmaceutical agents. Its ability to modulate biological pathways through interactions with enzymes and receptors is being explored for therapeutic applications .

Industrial Applications

The compound is also used in industrial settings:

- Production of Fine Chemicals: Its role as a solvent and reactant in various chemical processes enhances its utility in industrial chemistry.

- Green Chemistry Initiatives: The optimization of its production methods aligns with sustainable practices by utilizing renewable raw materials and minimizing environmental impact.

Case Studies

Mechanism of Action

The mechanism of action of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features :

- Functional Groups : Acetoxymethyl (C5) and benzoyl (C2) substituents.

- Stereochemistry : 2S,5R configuration.

- Molecular Formula : Likely C₁₆H₁₈O₆ (inferred from synthesis).

Synthesis : Synthesized via RuO₄-catalyzed oxidative cyclization of 1,5-hexadiene, followed by benzoylation and acetylation .

Reactivity : The diacylated structure is designed for oxidative cleavage studies to form 1,4-diketones, contrasting with the target compound’s hydroxyl group, which may participate in hydrogen bonding or further oxidation.

Spectroscopy : Characterized by ¹H-NMR (aromatic protons from benzoyl at ~7.5 ppm), ¹³C-NMR (carbonyl peaks at ~165-170 ppm), and FT-IR (ester C=O stretch at ~1740 cm⁻¹) .

Applications : Used as a substrate for oxidative transformations, unlike the target compound, which may serve as a synthetic intermediate for hydroxylated molecules.

(2S)-5-Oxotetrahydrofuran-2-carboxylic Acid

Structural Features :

- Functional Groups : Ketone (C5) and carboxylic acid (C2).

- Stereochemistry : 2S configuration.

- Molecular Formula : C₅H₆O₄ .

Reactivity : The ketone group enhances electrophilicity, making it prone to nucleophilic attacks (e.g., Grignard reactions), while the carboxylic acid allows for salt formation or esterification. This contrasts with the target compound’s ester and hydroxyl groups, which are less reactive toward nucleophiles but more amenable to hydrolysis or protection.

Physical Properties : Higher polarity due to the carboxylic acid group, likely increasing solubility in aqueous solvents compared to the methyl ester derivative.

Applications: Potential as a precursor for β-keto esters or γ-lactones, differing from the target compound’s role in hydroxylated or esterified products .

Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

Structural Features :

- Functional Groups : Boc-protected amine, thiazole ring, and ethyl ester.

- Heterocycle : Thiazolo[5,4-c]pyridine core.

Comparison: While structurally distinct (thiazole vs. tetrahydrofuran), this compound shares ester functionality.

Data Table: Comparative Analysis

Research Findings and Implications

- Stereochemical Influence : The 2S configuration in the target compound and (2S)-5-oxotetrahydrofuran-2-carboxylic acid ensures chirality-dependent reactivity, critical for asymmetric synthesis .

- Functional Group Interplay : The hydroxyl group in the target compound offers hydrogen-bonding capabilities, enhancing solubility in polar solvents, whereas the diacylated compound’s benzoyl group increases lipophilicity .

- Synthetic Versatility : The methyl ester in the target compound allows for straightforward hydrolysis to carboxylic acids, bridging its utility with (2S)-5-oxotetrahydrofuran-2-carboxylic acid .

Biological Activity

(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

This compound features a tetrahydrofuran ring with a hydroxyl group and an ester functional group. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless liquid or solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent in pharmaceuticals.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies report that it can induce apoptosis in cancer cell lines such as HeLa cells, with IC50 values indicating significant cytotoxicity at low concentrations. This suggests a mechanism where the compound may disrupt cellular processes critical for cancer cell survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing biologically active metabolites that further enhance its effects.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

- Cytotoxicity Against Cancer Cells : In a comparative analysis, this compound showed greater cytotoxic effects on HeLa cells compared to traditional chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for developing new drugs targeting specific diseases.

Biochemical Studies

The compound is utilized in biochemical research to study enzyme-catalyzed reactions and metabolic pathways. Its ability to act as a substrate for various enzymes makes it valuable in understanding metabolic processes and developing enzyme inhibitors.

Q & A

Q. How is the compound utilized in fragment-based drug design (FBDD)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.